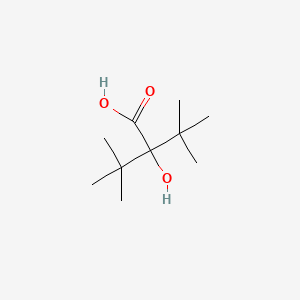
2-Tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is a complex organic compound with the molecular formula C10H20O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- typically involves the esterification of butanoic acid derivatives with tert-butyl and hydroxyl substituents. One common method includes the reaction of 2-methylbutanoic acid with tert-butyl alcohol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esterification and hydrolysis. It can also serve as a substrate for studying metabolic pathways involving fatty acids and their derivatives.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their anti-inflammatory or antimicrobial properties. The presence of the hydroxyl and tert-butyl groups may enhance the bioavailability and efficacy of these derivatives.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including fragrances and flavoring agents. Its unique chemical properties make it suitable for use in various formulations and products.
Mecanismo De Acción
The mechanism of action of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl, 1,1-dimethylethyl ester
- Butanoic acid, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is unique due to the presence of both the hydroxyl and tert-butyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64264-39-7 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H20O3/c1-8(2,3)10(13,7(11)12)9(4,5)6/h13H,1-6H3,(H,11,12) |
Clave InChI |
ZASNOQCXBIHDNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)O)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
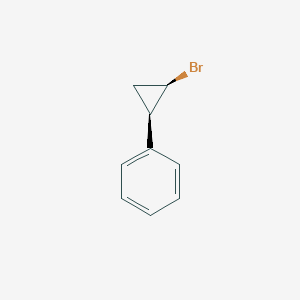


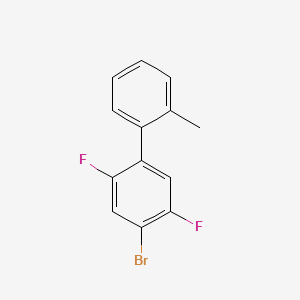
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
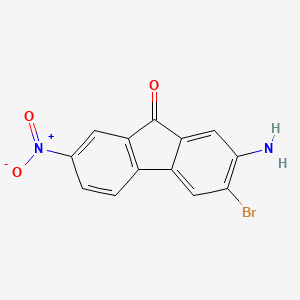
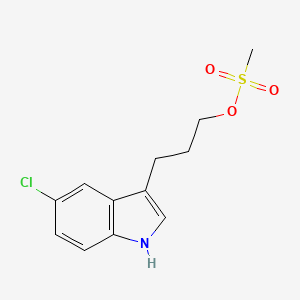

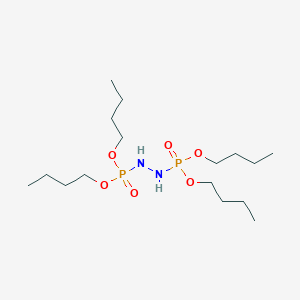
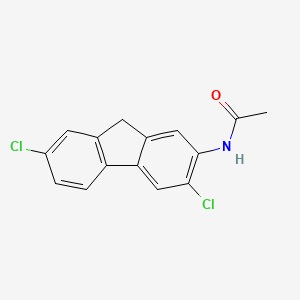
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
